chemical properties of eglinazine-ethyl
chemical properties of eglinazine-ethyl
An In-Depth Technical Guide to the Chemical Properties of Eglinazine-Ethyl
For Researchers, Scientists, and Drug Development Professionals
Eglinazine-ethyl (CAS No. 6616-80-4) is a chlorotriazine herbicide developed for the pre-emergence control of various weeds.[1] This technical guide provides a comprehensive overview of the chemical properties of eglinazine-ethyl, including its synthesis, mechanism of action, analytical methodologies for its detection and quantification, and its toxicological profile. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.
Chemical Identity and Physicochemical Properties
Eglinazine-ethyl, with the IUPAC name ethyl 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]acetate, is a derivative of eglinazine.[2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H14ClN5O2 | [3] |
| Molecular Weight | 259.69 g/mol | [3] |
| CAS Number | 6616-80-4 | [3] |
| IUPAC Name | ethyl 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]acetate | [3] |
| Synonyms | Eglinazine-ethyl [ISO], Glycine, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-, ethyl ester | [3] |
| Appearance | White solid (presumed) | Inferred from related compounds |
| Solubility | Moderately soluble in water | [1] |
Synthesis of Eglinazine-Ethyl
The synthesis of eglinazine-ethyl, like other triazine herbicides, originates from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process involves a stepwise nucleophilic substitution of the chlorine atoms. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, sequential reactions.
The general synthetic pathway is as follows:
Experimental Protocol: A Representative Synthesis
The following is a representative, step-by-step methodology for the synthesis of a disubstituted chlorotriazine derivative, which can be adapted for eglinazine-ethyl.
Step 1: Synthesis of the Monosubstituted Intermediate
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In a reaction vessel, dissolve cyanuric chloride in a suitable solvent such as acetone or toluene.
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Cool the solution to 0-5°C using an ice bath.
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Slowly add a solution of ethylamine in the same solvent. An acid scavenger, such as sodium carbonate, should be added to neutralize the liberated HCl.
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Maintain the temperature and stir the reaction mixture for several hours until the formation of the monosubstituted intermediate is complete, as monitored by thin-layer chromatography (TLC).
Step 2: Synthesis of Eglinazine-Ethyl
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To the solution containing the monosubstituted intermediate, add a solution of glycine ethyl ester hydrochloride and an acid scavenger (e.g., potassium carbonate).
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Allow the reaction mixture to warm to room temperature and then heat to reflux.
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Monitor the reaction by TLC until completion.
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After cooling, the reaction mixture is typically worked up by partitioning between an organic solvent and water.
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The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
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Purification can be achieved by recrystallization or column chromatography.
Mechanism of Action as a Herbicide
Eglinazine-ethyl belongs to the chlorotriazine class of herbicides, which are known inhibitors of photosynthesis. The primary target of these herbicides is the Photosystem II (PSII) complex in the chloroplasts of plants.
Specifically, chlorotriazines bind to the D1 protein of the PSII complex. This binding event blocks the electron transport chain, thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation. This disruption of photosynthesis ultimately leads to the death of the susceptible plant.
Analytical Methodologies
The detection and quantification of eglinazine-ethyl in various matrices, such as soil and water, are crucial for environmental monitoring. Several analytical techniques are suitable for the analysis of triazine herbicides.
Sample Preparation
A critical step in the analysis of eglinazine-ethyl is the extraction and cleanup of the sample to remove interfering substances.
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Solid-Phase Extraction (SPE): This is a common technique for extracting triazine herbicides from water samples. A C18 or similar sorbent is used to retain the analyte, which is then eluted with an organic solvent.
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Ultrasonic Extraction (UE): For soil and sediment samples, ultrasonic extraction with a suitable solvent, such as methanol, is an effective method for isolating the analyte.
Instrumental Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques used for the analysis of triazine herbicides.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of eglinazine-ethyl. It involves separating the analyte by liquid chromatography followed by detection using a mass spectrometer.
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Gas Chromatography (GC): GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can also be used for the analysis of triazine herbicides.
Experimental Protocol: A Representative LC-MS/MS Method
The following is a general protocol for the analysis of triazine herbicides in water samples, which can be optimized for eglinazine-ethyl.
1. Sample Preparation (SPE): a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Pass the water sample through the cartridge. c. Wash the cartridge with deionized water to remove impurities. d. Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile). e. Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. LC Column: A C18 reversed-phase column is typically used. b. Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate, is employed. c. MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for eglinazine-ethyl would need to be determined.
Spectroscopic Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups (triplet and quartet), the methylene group of the glycine ester (singlet or doublet depending on coupling to the NH), and the NH protons (broad signals).
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¹³C NMR: The carbon NMR spectrum would display signals for the triazine ring carbons, the carbonyl carbon of the ester, and the carbons of the ethyl and glycine moieties.
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IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching, C=O stretching (ester), C-N stretching, and the triazine ring vibrations.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of eglinazine-ethyl, along with fragmentation patterns characteristic of the loss of the ethyl ester group and other substituents. The exact mass is 259.0836024 Da.[3]
Toxicological Profile
Eglinazine-ethyl is reported to have low mammalian toxicity.[1] However, as a member of the chlorotriazine class of herbicides, its potential for endocrine disruption is a consideration.
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Acute Toxicity: While specific LD50 values for eglinazine-ethyl are not widely reported, related chlorotriazine herbicides generally exhibit low acute toxicity.
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Endocrine Disruption: Some chlorotriazine herbicides have been shown to affect the endocrine system, although the relevance of these findings to human health is a subject of ongoing research.
Conclusion
Eglinazine-ethyl is a chlorotriazine herbicide with a well-understood mechanism of action involving the inhibition of photosynthesis. Its synthesis is based on established triazine chemistry, and robust analytical methods are available for its detection in environmental samples. While it exhibits low acute toxicity, further research into its long-term environmental fate and potential endocrine-disrupting effects is warranted. This guide provides a foundational understanding of the chemical properties of eglinazine-ethyl to support future research and development in the fields of agriculture and environmental science.
References
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PubChem. Eglinazine-ethyl | C9H14ClN5O2 | CID 81091. [Link]
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Compendium of Pesticide Common Names. eglinazine-ethyl data sheet. [Link]
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Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Eglinazine-ethyl (Ref: MG-06). [Link]
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Compendium of Pesticide Common Names. eglinazine data sheet. [Link]
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Compendium of Pesticide Common Names. eglinazine-ethyl data sheet. [Link]
